molecular formula C5H11NO3 B13300952 4-Amino-5-hydroxypentanoic acid CAS No. 40217-11-6

4-Amino-5-hydroxypentanoic acid

Katalognummer: B13300952
CAS-Nummer: 40217-11-6
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: JPYGFLFUDLRNKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-hydroxypentanoic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of pentanoic acid, featuring both an amino group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Amino-5-hydroxypentanoic acid can be synthesized through selective reductions of α- and γ-methyl (S)-N-tritylglutamates using lithium aluminum hydride (LiAlH4) as a reducing agent . This method involves the protection of the amino group followed by reduction and subsequent deprotection to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reduction techniques, optimized for yield and purity. Industrial processes would also focus on cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-hydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the functional groups.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully reduced amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-5-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-5-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or act as a substrate in enzymatic reactions. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-5-cyclohexyl-3-hydroxypentanoic acid: Similar structure but with a cyclohexyl group.

    4-Amino-3-hydroxy-6-methylheptanoic acid: Similar structure with additional methyl and heptanoic acid groups.

Uniqueness

4-Amino-5-hydroxypentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

40217-11-6

Molekularformel

C5H11NO3

Molekulargewicht

133.15 g/mol

IUPAC-Name

4-amino-5-hydroxypentanoic acid

InChI

InChI=1S/C5H11NO3/c6-4(3-7)1-2-5(8)9/h4,7H,1-3,6H2,(H,8,9)

InChI-Schlüssel

JPYGFLFUDLRNKX-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.